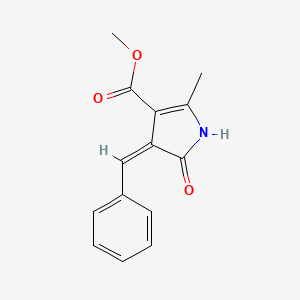![molecular formula C17H15F3N2O2 B3848125 N'-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE](/img/structure/B3848125.png)
N'-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE
描述
N’-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is an organic compound that features both phenylethyl and trifluoromethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE typically involves the reaction of 2-phenylethylamine with 3-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N’-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: N-substituted amides or secondary amines.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N’-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
相似化合物的比较
Similar Compounds
- N’-(2-Phenylethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- N’-(2-Phenylethyl)-N-[3-(trifluoromethyl)phenyl]propionamide
Uniqueness
N’-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is unique due to its specific combination of phenylethyl and trifluoromethylphenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-7-4-8-14(11-13)22-16(24)15(23)21-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOBURVKVAKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B3848056.png)
![(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B3848062.png)
![5-[[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3848065.png)


![(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B3848086.png)
![N-cyclohexyl-N'-[(E)-(4-iodophenyl)methylideneamino]oxamide](/img/structure/B3848088.png)

![1-{N'-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)FORMAMIDE](/img/structure/B3848104.png)
![N-(4-ethoxyphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848108.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3848117.png)
![N-[(Z)-(4-bromophenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3848136.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B3848141.png)
